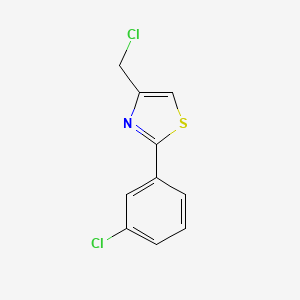
2-(4-Bromophenyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)morpholine hydrochloride is a chemical compound characterized by its bromophenyl group attached to a morpholine ring, which is further protonated to form a hydrochloride salt. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)morpholine hydrochloride typically involves the reaction of 4-bromophenol with morpholine in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom in 4-bromophenol is replaced by the morpholine group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: Substitution reactions can introduce new substituents at the bromine or morpholine positions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions can employ nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Applications De Recherche Scientifique
2-(4-Bromophenyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mécanisme D'action
The mechanism by which 2-(4-Bromophenyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(4-Bromophenyl)morpholine hydrochloride is similar to other bromophenyl derivatives and morpholine compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:
2-(3-Bromophenyl)morpholine hydrochloride
2-(2-Bromophenyl)morpholine hydrochloride
2-(4-Bromophenyl)piperidine hydrochloride
These compounds share structural similarities but may exhibit different chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-bromophenyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFDCHKYIJEWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-amine](/img/structure/B7843630.png)


![2-methyl-2-{4-[(E)-2-(pyridin-4-yl)ethenyl]phenoxy}propanoicacid](/img/structure/B7843661.png)



![1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene](/img/structure/B7843689.png)

![Dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843717.png)
![6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843722.png)
![6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843730.png)
![6-(2,5-Dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843742.png)
![6-(2-Methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843747.png)
